molecular formula C14H21Cl2N3 B2608713 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride CAS No. 1286274-00-7

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride

Cat. No.: B2608713
CAS No.: 1286274-00-7
M. Wt: 302.24
InChI Key: DRXYKJNRDOKMKI-MXPSUWBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the aminocyclohexyl group. One of the green synthesis methods involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with hydroxyl or carbonyl groups, while reduction reactions may produce amines.

Scientific Research Applications

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzonitrile moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,4R)-4-Aminocyclohexylamino]methyl-benzonitrile hydrochloride**
  • 4-{[(trans-4-Aminocyclohexyl)amino]methyl}benzonitrile dihydrochloride

Uniqueness

4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-9-11-1-3-12(4-2-11)10-17-14-7-5-13(16)6-8-14;;/h1-4,13-14,17H,5-8,10,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYKJNRDOKMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.